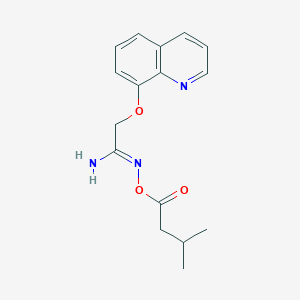
N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide is a chemical compound with the molecular formula C14H22N2O2. It is a heterocyclic building block, often used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a cyclohexyl group and an oxazole ring, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of cyclohexylamine with 4-methyloxazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclohexyl-N-methyl-4-[(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)oxy]butyramide: A cyclic AMP phosphodiesterase inhibitor with a similar structure but different pharmacological properties.
N-Cyclohexyl-N-ethyl-4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide: Another compound with a cyclohexyl group and a different heterocyclic ring, used in various chemical reactions.
Uniqueness
N-Cyclohexyl-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific combination of a cyclohexyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
57068-49-2 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-7-13(17)16(12-8-5-4-6-9-12)14-15-11(2)10-18-14/h10,12H,3-9H2,1-2H3 |
InChI-Schlüssel |
CUFQQUJWRIUZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1CCCCC1)C2=NC(=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



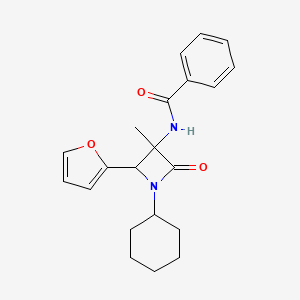
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
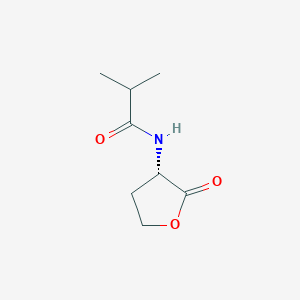
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
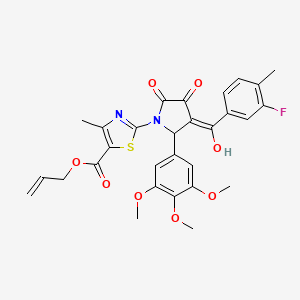

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
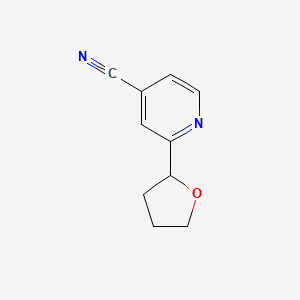
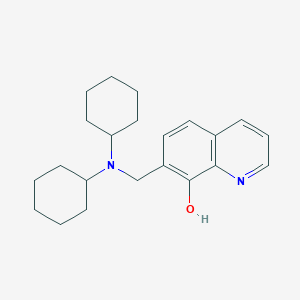
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
